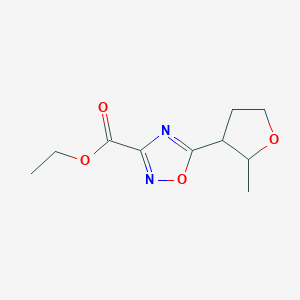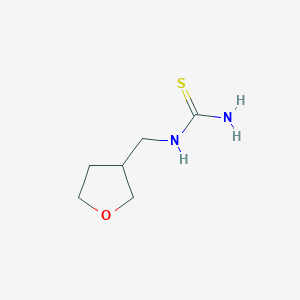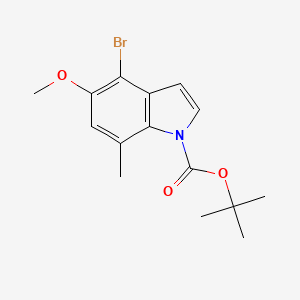
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one is an organic compound that features a hydroxyethylthio group attached to a tolyl ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with 2-mercaptoethanol under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one can serve as an intermediate for the preparation of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In materials science, the compound could be investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a tolyl group.
2-((2-Hydroxyethyl)thio)-1-(m-tolyl)ethan-1-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The presence of the hydroxyethylthio group in 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one may impart unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H14O2S |
|---|---|
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)11(13)8-14-7-6-12/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
KIOFYTPMKGRYJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


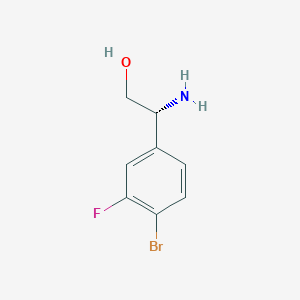
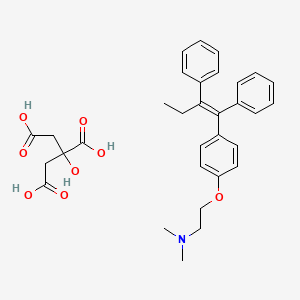


![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
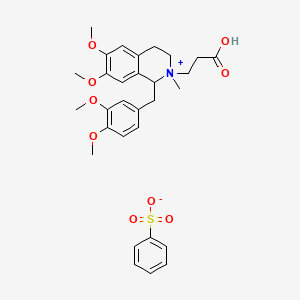
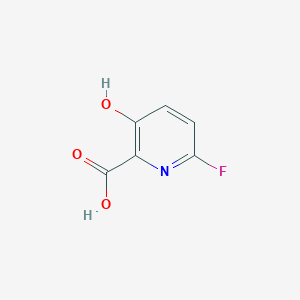


![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
